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Compound of Interest

Compound Name: Pmc-S-methylisothiourea

CAS No.: 185674-98-0

Cat. No.: B554701

Get Quote

Executive Summary
S-Methylisothiourea (SMT) is a potent, competitive inhibitor of nitric oxide synthases (NOS),

exhibiting selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal

(nNOS) isoforms. In mouse models, SMT is utilized to investigate the pathophysiology of

sepsis, ischemia-reperfusion injury, and inflammatory shock. This guide provides the

formulation, dosing, and experimental workflows for using SMT to reverse hypotension and

reduce nitrosative stress in vivo.

Mechanism of Action & Rationale
Under inflammatory conditions (e.g., sepsis, cytokine storm), iNOS is upregulated, leading to

the overproduction of Nitric Oxide (NO). While physiological NO regulates vascular tone,

excess NO causes refractory hypotension and cytotoxic peroxynitrite formation.

Target: Inducible Nitric Oxide Synthase (iNOS/NOS2).[1]

Action: Competitive inhibition at the arginine binding site.
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Physiological Outcome: Restoration of mean arterial pressure (MAP), reduction of vascular

leak, and mitigation of mitochondrial dysfunction.

Signal Transduction & Inhibition Pathway
The following diagram illustrates the pathway of iNOS induction and the specific blockade point

of SMT.
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Caption: SMT competitively inhibits iNOS, blocking the conversion of L-Arginine to NO and

preventing downstream hypotension and tissue damage.

Formulation Protocol
Compound: S-Methylisothiourea Sulfate (SMT) CAS: 2986-19-8 (Sulfate salt) Molecular

Weight: ~278.37 g/mol (Sulfate) / 90.15 g/mol (Free base) Storage: -20°C, desiccated.

Preparation of Stock Solution (10 mg/mL)
Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

Solubility: SMT is highly soluble in water (>50 mg/mL).

Procedure:

Weigh 10 mg of SMT Sulfate.

Dissolve in 1.0 mL of sterile vehicle.

Vortex until clear (dissolution is usually rapid).

Filter Sterilization: Pass through a 0.22 µm syringe filter if administering IV or IP.

Stability: Prepare fresh on the day of the experiment. Do not store dissolved solution for >24

hours.

In Vivo Dosing Protocols[3]
A. Sepsis / Endotoxemia Model (LPS-Induced)
Objective: To reverse hypotension and improve survival in septic shock.
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Parameter Specification Notes

Mouse Strain C57BL/6 or BALB/c
Age: 8-12 weeks; Weight: 20-

25g

Induction LPS (E. coli O111:B4) 10–20 mg/kg, IP

SMT Dose 3 mg/kg to 10 mg/kg

Higher doses (>10 mg/kg) may

cause hypertension via eNOS

inhibition.

Route Intraperitoneal (IP)
Can also be given

Subcutaneous (SC).

Timing
Therapeutic: +6 to +12 hrs

post-LPS

Administer when clinical signs

of shock appear.

Prophylactic Co-administration (0 hrs)

Not recommended for clinical

relevance; use therapeutic

timing.

Step-by-Step Workflow:

Baseline: Record baseline tail-cuff blood pressure or telemetry data.

Induction: Inject LPS (10 mg/kg, IP).

Monitoring: Monitor mice for piloerection, lethargy, and reduced mobility.

Treatment: At 6 hours post-LPS (peak iNOS expression), administer SMT (10 mg/kg, IP).

Calculation: For a 25g mouse, inject 25 µL of the 10 mg/mL stock solution.

Readout: Measure blood pressure at 1, 3, and 6 hours post-treatment. Harvest plasma for

Nitrate/Nitrite assay.

B. Ischemia-Reperfusion (I/R) Injury
Objective: To reduce infarct size and inflammatory infiltration.
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Parameter Specification

Model
LAD Ligation (Myocardial) or Renal Pedicle

Clamping

SMT Dose 3 mg/kg

Route Intravenous (IV) Bolus

Timing 5 minutes prior to Reperfusion

Step-by-Step Workflow:

Perform surgical ischemia (e.g., 30 min LAD ligation).

5 minutes before releasing the ligature, inject SMT (3 mg/kg) via tail vein or jugular catheter.

Reperfuse tissue.

Assess infarct size via TTC staining at 24 hours.

Experimental Readouts & Validation
To confirm the efficacy of SMT, you must validate the suppression of NO production.

Griess Assay (Plasma NO Metabolites)
SMT should significantly reduce plasma nitrite/nitrate (NOx) levels raised by LPS.

Method: Collect plasma → Ultrafilter (10kDa cutoff) to remove proteins → React with Griess

Reagent → Measure Absorbance at 540 nm.

Expectation: LPS control: ~400 µM NOx; LPS + SMT: <100 µM NOx.

Hemodynamics
Method: Invasive carotid artery cannulation or non-invasive tail cuff.

Expectation: SMT treatment restores Mean Arterial Pressure (MAP) from shock levels (<60

mmHg) to physiological range (80-100 mmHg).
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Safety & Toxicity Considerations
eNOS Cross-Reactivity: SMT is selective for iNOS (approx. 10-30 fold selective over eNOS).

However, at high doses (>20 mg/kg), it may inhibit constitutive eNOS, leading to excessive

vasoconstriction and hypertension.

Control Groups: Always include a "Vehicle Only" group and an "L-NMMA" (non-selective

inhibitor) group if characterizing selectivity.

Reagent Purity: Ensure you are using pharmaceutical grade SMT, not the Pmc-protected

synthesis reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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